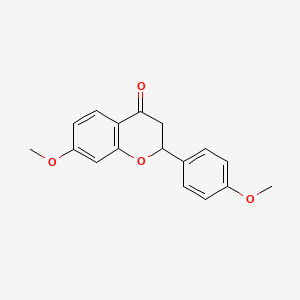

4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

Übersicht

Beschreibung

Liquiritigenin-Dimethyläther ist eine chemische Verbindung, die aus Liquiritigenin gewonnen wird, einem Flavanon, das in verschiedenen Pflanzen vorkommt, insbesondere in der Gattung Glycyrrhiza (Süßholz). Diese Verbindung ist bekannt für ihre potenziellen pharmakologischen Eigenschaften, darunter antioxidative, entzündungshemmende und neuroprotektive Wirkungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Liquiritigenin-Dimethyläther beinhaltet typischerweise die Methylierung von Liquiritigenin. Eine gängige Methode ist die Reaktion von Liquiritigenin mit Dimethylsulfat in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Aceton oder Methanol bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von Liquiritigenin-Dimethyläther kann ähnliche Synthesewege auf größerem Maßstab umfassen. Der Prozess würde Schritte zur Reinigung und Qualitätskontrolle beinhalten, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Liquiritigenin-Dimethyläther kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Nucleophile Substitutionsreaktionen können auftreten, insbesondere in Gegenwart starker Nucleophile wie Natriummethoxid.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte

Oxidation: Bildung der entsprechenden Chinone oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von Ethern oder Estern.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.

Biologie: Untersucht wird seine Rolle bei der Modulation biologischer Pfade und sein Potenzial als Therapeutikum.

Medizin: Wird auf seine neuroprotektiven, entzündungshemmenden und antioxidativen Eigenschaften untersucht, was es zu einem Kandidaten für die Behandlung neurodegenerativer Erkrankungen und anderer chronischer Erkrankungen macht.

Industrie: Wird in der Formulierung von Pharmazeutika, Kosmetika und Nahrungsergänzungsmitteln eingesetzt

Wirkmechanismus

Der Wirkmechanismus von Liquiritigenin-Dimethyläther beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Pfaden:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme über den Nrf2-Signalweg nach oben.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren durch Modulation des NF-κB-Signalwegs.

Neuroprotektive Aktivität: Es fördert die Neurogenese und schützt Neuronen vor oxidativem Stress und Apoptose durch Aktivierung des SIRT1/Nrf2-Signalwegs.

Wirkmechanismus

The mechanism of action of liquiritigenin dimethyl ether involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes through the Nrf2 pathway.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB pathway.

Neuroprotective Activity: It promotes neurogenesis and protects neurons from oxidative stress and apoptosis through the activation of the SIRT1/Nrf2 signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Liquiritigenin: Die Stammverbindung, bekannt für ihre östrogenen und choleretischen Wirkungen.

Isoliquiritigenin: Ein Isomer von Liquiritigenin mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlichen molekularen Zielen.

Glycyrrhizinsäure: Eine weitere bioaktive Verbindung aus Süßholz mit entzündungshemmenden und antiviralen Eigenschaften

Einzigartigkeit

Liquiritigenin-Dimethyläther ist einzigartig aufgrund seiner verbesserten Stabilität und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, Liquiritigenin. Seine methylierte Struktur ermöglicht eine bessere Interaktion mit biologischen Membranen und verbesserte pharmakokinetische Eigenschaften .

Eigenschaften

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEYGSBLDUIDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314100 | |

| Record name | 4′,7-Dimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25826-69-1 | |

| Record name | 4′,7-Dimethoxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25826-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′,7-Dimethoxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)

![3-Phenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255653.png)

![2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3255659.png)

![4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester](/img/structure/B3255682.png)

![5-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3255702.png)